molecular formula C15H12N2O2S B2886187 N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034341-20-1

N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2886187
CAS No.: 2034341-20-1
M. Wt: 284.33
InChI Key: ZTOWYEQDSZMMFC-UHFFFAOYSA-N
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Description

“N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a furan, a pyridine, and a thiophene . These types of compounds are often used in medicinal chemistry and materials science due to their unique properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through reactions like acylation, oxidation, and electrophilic substitution . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give a similar compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated pi-system present in the furan, pyridine, and thiophene rings . The exact structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

Compounds like this can undergo a variety of chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide belongs to a class of compounds that have been explored for their chemical synthesis and reactivity. Research shows that compounds with similar structural features, such as furan and thiophene derivatives, are utilized in various chemical syntheses. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent treatment to obtain corresponding thioamide, highlights the reactivity and potential applications in creating novel chemical entities (Aleksandrov & El’chaninov, 2017). Similarly, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline demonstrates the chemical versatility of furan derivatives in forming complex heterocyclic structures (El’chaninov & Aleksandrov, 2017).

Supramolecular Chemistry and Crystal Packing

Studies have also explored the supramolecular effects of these compounds, particularly in the context of crystal packing. For instance, the study of N-2-pyrazinyl-2-furancarboxamide and its thiophene counterpart showed how heteroatom substitution influences crystal packing and stability (Rahmani et al., 2016). This aspect is crucial in materials science, where molecular arrangement and stability play a vital role in the material's properties.

Biological Applications

In terms of biological applications, derivatives of furan and thiophene have been investigated for their potential in medicinal chemistry. For instance, the study of chitosan Schiff bases based on heterocyclic moieties, including furan derivatives, demonstrated their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020). Similarly, the synthesis and study of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives showcased their antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Hung et al., 2014).

Potential in Drug Discovery

The exploration of these compounds in drug discovery is also notable. For example, the discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor highlights the potential of furan derivatives in developing treatments for cognitive deficits in schizophrenia (Wishka et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like collagen prolyl-4-hydroxylase

Mode of Action

It’s known that similar compounds can inhibit enzyme activity, which could lead to changes in cellular processes . More detailed studies are required to understand the precise interactions between this compound and its targets.

Biochemical Pathways

If the compound acts as an enzyme inhibitor, it could potentially disrupt the normal functioning of biochemical pathways in which the target enzyme plays a role . Further investigation is needed to identify the exact pathways affected.

Result of Action

Similar compounds have been found to exhibit cytotoxic effects towards certain types of cells . More research is needed to understand the specific effects of this compound.

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as medicinal chemistry or materials science . Further studies could also aim to optimize its synthesis and improve its properties.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-4-7-20-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-19-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOWYEQDSZMMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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